molecular formula C10H10BrN B13882175 1,2-Dimethyl-5-bromoindole

1,2-Dimethyl-5-bromoindole

Cat. No.: B13882175
M. Wt: 224.10 g/mol
InChI Key: CTLFMCACJRWVLM-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-bromoindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-5-bromoindole can be synthesized through various synthetic routes. One common method involves the bromination of 1,2-dimethylindole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-bromoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-5-bromoindole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-bromoindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity to these targets. The exact pathways involved can vary depending on the biological context and the specific activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-5-bromoindole is unique due to the presence of both bromine and two methyl groups, which can synergistically influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications .

Biological Activity

1,2-Dimethyl-5-bromoindole is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indoles, which are characterized by a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and methyl groups at specific positions enhances its chemical reactivity and biological potential.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including this compound. For instance, a study reported the synthesis of novel indolyl-containing compounds that exhibited significant antibacterial activity against multidrug-resistant (MDR) Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii .

Table 1: Antibacterial Activity of Indole Derivatives

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against A. baumannii
This compound0.5–18–16
Compound 6o0.58
Compound 6v116

This table illustrates the minimum inhibitory concentration (MIC) values for various compounds, indicating that this compound has comparable efficacy against resistant strains.

Anticancer Activity

The compound has shown promise as an anticancer agent. A study focusing on derivatives of 5-bromoindole reported that certain compounds inhibited the epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to decreased cell proliferation in cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

Case Study: EGFR Inhibition

  • Compound Tested : 3a (a derivative of 5-bromoindole)
  • Cells Used : A549, HepG2, MCF-7
  • Results :
    • Significant inhibition of cell proliferation.
    • Induced apoptosis and cell cycle arrest.

The study concluded that compound 3a exhibited superior binding to the EGFR tyrosine kinase domain compared to standard treatments like erlotinib, suggesting a potential for lower hepatotoxicity while maintaining efficacy .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Antibacterial Mechanism : Compounds like this compound may inhibit bacterial topoisomerases or disrupt membrane integrity, leading to cell death .
  • Anticancer Mechanism : The inhibition of EGFR tyrosine kinase disrupts signaling pathways critical for cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Modifications at different positions on the indole ring can significantly affect their potency and selectivity:

  • Bromine Substitution : The presence of bromine at the 5-position has been linked to enhanced antibacterial activity.
  • Methyl Groups : The addition of methyl groups at the 1 and 2 positions improves solubility and bioavailability .

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

5-bromo-1,2-dimethylindole

InChI

InChI=1S/C10H10BrN/c1-7-5-8-6-9(11)3-4-10(8)12(7)2/h3-6H,1-2H3

InChI Key

CTLFMCACJRWVLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)Br

Origin of Product

United States

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